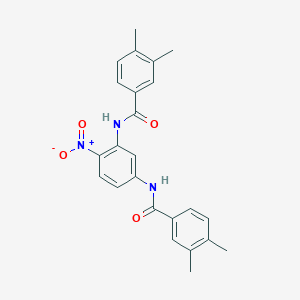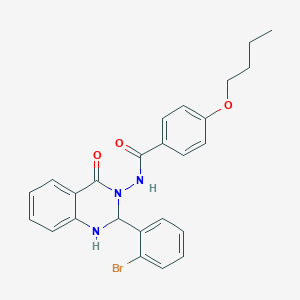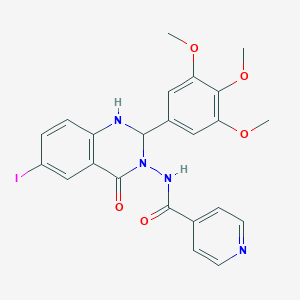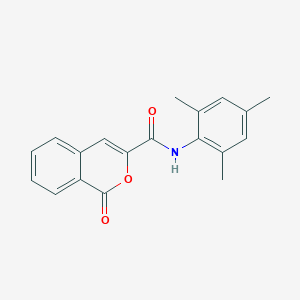
N,N'-(4-NITRO-1,3-PHENYLENE)BIS(3,4-DIMETHYLBENZAMIDE)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-(4-NITRO-1,3-PHENYLENE)BIS(3,4-DIMETHYLBENZAMIDE) is a complex organic compound with the molecular formula C24H23N3O4 and a molecular weight of 417.5 g/mol. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups such as nitro, amide, and benzoyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N'-(4-NITRO-1,3-PHENYLENE)BIS(3,4-DIMETHYLBENZAMIDE) typically involves multi-step organic reactions. One common method includes the following steps:
Acylation: The addition of an acyl group to form the benzoyl derivative.
Amidation: The formation of the amide bond between the benzoyl derivative and the amine group.
These reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N,N'-(4-NITRO-1,3-PHENYLENE)BIS(3,4-DIMETHYLBENZAMIDE) can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
N,N'-(4-NITRO-1,3-PHENYLENE)BIS(3,4-DIMETHYLBENZAMIDE) has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N'-(4-NITRO-1,3-PHENYLENE)BIS(3,4-DIMETHYLBENZAMIDE) exerts its effects involves interactions with specific molecular targets and pathways. The nitro and amide groups play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **N,N'-(4-NITRO-1,3-PHENYLENE)BIS(3,4-DIMETHYLBENZAMIDE)
- **N,N'-(4-NITRO-1,3-PHENYLENE)BIS(3,4-DIMETHYLBENZAMIDE) derivatives
Uniqueness
N,N'-(4-NITRO-1,3-PHENYLENE)BIS(3,4-DIMETHYLBENZAMIDE) stands out due to its unique combination of functional groups and aromatic rings, which confer specific chemical and biological properties
Properties
Molecular Formula |
C24H23N3O4 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[3-[(3,4-dimethylbenzoyl)amino]-4-nitrophenyl]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C24H23N3O4/c1-14-5-7-18(11-16(14)3)23(28)25-20-9-10-22(27(30)31)21(13-20)26-24(29)19-8-6-15(2)17(4)12-19/h5-13H,1-4H3,(H,25,28)(H,26,29) |
InChI Key |
IUHVWHLUTSAJPI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC(=C(C=C3)C)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC(=C(C=C3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dimethoxyphenyl)-N-[4-(dimethylamino)phenyl]-4-quinolinecarboxamide](/img/structure/B331227.png)
![2-(4-Chlorophenyl)-4-[(2-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B331229.png)
![N-[1-(1-adamantyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B331232.png)

![PROPYL 4-({[2-(2-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B331238.png)
![2-[2-(benzyloxy)phenyl]-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B331239.png)
![Methyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331240.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylbutanamide](/img/structure/B331242.png)
![Isopropyl 2-({[2-(3-bromophenyl)-4-quinolinyl]carbonyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B331243.png)
![10-benzoyl-11-(2-chloro-6-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B331244.png)

![N-[4-(diethylamino)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B331247.png)
![3-[(4-methyl-1-piperazinyl)carbonyl]-1H-isochromen-1-one](/img/structure/B331248.png)
